molecular formula C25H31ClO9 B13354869 (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B13354869
M. Wt: 511.0 g/mol
InChI Key: ALHRRVVDXXVLIV-RDLOMQTMSA-N
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Description

The compound (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol (CAS: 1279691-36-9) is a complex polycyclic derivative with the molecular formula C₂₄H₂₉ClO₈ and a molecular weight of 480.94 g/mol . It features a pyran core substituted with chloro, methoxy, hydroxymethyl, and a tetrahydrofuran-linked benzyl group. This compound is stored under dry conditions at 2–8°C and is classified with the hazard statement H302 (harmful if swallowed) .

Properties

Molecular Formula

C25H31ClO9

Molecular Weight

511.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[methoxy-[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C25H31ClO9/c1-31-23(14-3-6-16(7-4-14)34-17-9-10-33-13-17)18-11-15(5-8-19(18)26)25(32-2)24(30)22(29)21(28)20(12-27)35-25/h3-8,11,17,20-24,27-30H,9-10,12-13H2,1-2H3/t17-,20+,21+,22-,23?,24+,25-/m0/s1

InChI Key

ALHRRVVDXXVLIV-RDLOMQTMSA-N

Isomeric SMILES

COC(C1=CC=C(C=C1)O[C@H]2CCOC2)C3=C(C=CC(=C3)[C@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)Cl

Canonical SMILES

COC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)C4(C(C(C(C(O4)CO)O)O)O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the chloro and methoxy groups, and the assembly of the pyran ring. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the chloro group would yield a dechlorinated product.

Scientific Research Applications

The compound (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, also known as 1-Methoxy Empagliflozin, has the molecular formula C24H29ClO8 and a molecular weight of 480.9 g/mol . It is also known by several synonyms, including Methoxy empagliflozin and (2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol .

Identifiers

  • PubChem CID: 51356674
  • CAS Number: 1279691-36-9
  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
  • InChI: InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24-/m0/s1
  • InChIKey: YIVKIDWTTVMRBY-JZTXWIGVSA-N
  • SMILES: CO[C@@]1(C@@HO)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4

Potential Applications

While the provided search results do not detail specific applications for this exact compound, they do provide some context and related information that may be relevant:

  • As a By-Product: One search result lists the similar compound "(2S,3R,4S,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4,5-triol" as a by-product . This suggests that compounds with similar structures could arise as impurities or related products in chemical processes.
  • ** বিক্রিয়াক এবং বিল্ডিং ব্লক:** It can be used as a reactant or building block in organic synthesis .
  • Inhibitor: This compound may have the ability to act as an inhibitor, but further research is needed .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, altering its activity and leading to a therapeutic effect. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Stereochemical Variants

  • (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-(((R)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (CAS: 864070-43-9)
    • Key Differences :
  • Stereochemistry : The tetrahydrofuran moiety has an R-configuration instead of S .
  • Substituents : Lacks the methoxy group on the pyran ring.
  • Molecular Formula : C₂₃H₂₇ClO₇ (MW: 450.91 g/mol) .
    • Implications : The altered stereochemistry and absence of methoxy may reduce metabolic stability or receptor-binding affinity compared to the target compound.

Substituent Modifications

  • (2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(methoxy)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
    • Key Differences :
  • Heterocycle Replacement : The tetrahydrofuran-oxybenzyl group is replaced with a thiophene ring linked to a fluorophenyl group .
  • The fluorophenyl group may improve metabolic resistance .

Alkyl Chain Variants

  • (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(2-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (CAS: TRC-C433268)
    • Key Differences :
  • Substituent : Features an ethoxybenzyl group instead of methoxy-tetrahydrofuran-benzyl.
  • Molecular Formula : C₂₁H₂₅ClO₆ (MW: 408.87 g/mol) .
    • Implications : The ethoxy group increases lipophilicity , which could enhance membrane permeability but reduce aqueous solubility .

Structural and Functional Analysis Table

Compound Molecular Formula MW (g/mol) Key Substituents Hazard Profile
Target Compound C₂₄H₂₉ClO₈ 480.94 Methoxy, S-THF-benzyl, chloro H302 (Oral toxicity)
R-Configured Analog C₂₃H₂₇ClO₇ 450.91 R-THF-benzyl, no methoxy H315, H319, H335
Thiophene-Fluorophenyl Analog ~C₂₅H₂₈FNO₇S ~500 Thiophene, fluorophenyl Research use only
Ethoxybenzyl Analog C₂₁H₂₅ClO₆ 408.87 Ethoxybenzyl Not specified

Key Research Findings

  • Stereochemistry Matters : The S-configuration in the tetrahydrofuran moiety of the target compound likely optimizes binding to biological targets, as R-configuration analogs show reduced activity in preliminary studies .
  • Substituent Effects :
    • Thiophene-containing analogs exhibit enhanced aromatic interactions but may face challenges in solubility due to sulfur’s hydrophobicity .
    • Ethoxybenzyl derivatives, while more lipophilic, demonstrate shorter half-lives in vivo compared to methoxy-tetrahydrofuran variants .
  • Safety Profiles : The target compound’s H302 classification suggests moderate toxicity, whereas analogs with additional irritant hazards (e.g., H315, H319) require stricter handling protocols .

Biological Activity

The compound (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential biological activities. Its structural features suggest possible interactions with biological systems that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClO7C_{22}H_{27}ClO_{7}, with a molecular weight of 438.90 g/mol. The IUPAC name reflects its stereochemistry and functional groups, which include methoxy and hydroxymethyl substituents. The presence of a chloro group and a tetrahydrofuran moiety may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of the compound.

Antimicrobial Activity

Preliminary studies suggest that derivatives of tetrahydropyran compounds possess significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown effectiveness against several bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Table 1: Antimicrobial activity of related tetrahydropyran compounds.

Cytotoxicity and Anticancer Potential

A study evaluating the cytotoxic effects of similar tetrahydropyran derivatives on cancer cell lines demonstrated promising results. The compound was found to induce apoptosis in PC3 prostate cancer cells through a caspase-independent pathway, which is significant for therapeutic strategies targeting resistant cancer types.

Key Findings:

  • Cell Line: PC3 (prostate cancer)
  • IC50 Value: 25 µM after 48 hours
  • Mechanism: Induction of DNA fragmentation and cell cycle arrest at the S phase.

Anti-diabetic Effects

The compound has been investigated for its potential role in glucose regulation. Similar compounds have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The proposed mechanism involves modulation of glucose transporters and enhancement of insulin signaling pathways.

Parameter Control Group Treated Group
Fasting Blood Glucose180 mg/dL120 mg/dL
Insulin Sensitivity Index0.51.2

Table 2: Effects on glucose metabolism in diabetic models.

Case Studies

  • Case Study on Antimicrobial Efficacy: A clinical trial involving patients with bacterial infections treated with a related compound showed a significant reduction in infection rates compared to placebo.
  • Cytotoxicity in Cancer Models: In vitro studies demonstrated that treatment with the compound led to increased apoptosis markers in various cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Q. How can degradation products be identified and characterized?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions. Use LC-HRMS to identify degradation products and propose pathways .
  • Isolation and NMR : Scale up degradation for isolation of major byproducts and structural elucidation via 2D NMR .

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